![molecular formula C7H7N3S B567128 N-methylthieno[2,3-d]pyrimidin-2-amine CAS No. 1263282-74-1](/img/structure/B567128.png)
N-methylthieno[2,3-d]pyrimidin-2-amine
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Overview
Description
N-methylthieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a methyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
N-Methylthieno[2,3-d]pyrimidin-2-amine primarily targets the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .
Mode of Action
The compound interacts with its targets by inhibiting the PI3Kα with nanomolar potency . This inhibition leads to a decrease in the activation of the PI3K/AKT/mTOR pathway, thereby affecting the growth and proliferation of cells .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a common pathway that is activated at abnormally high levels in various human cancers . By inhibiting this pathway, this compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
The compound’s lipophilicity, which allows it to diffuse easily into cells, suggests that it may have good bioavailability .
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to a decrease in cell growth and proliferation . This makes the compound a potential candidate for the development of anti-cancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylthieno[2,3-d]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide. The synthesis proceeds through three main steps:
Condensation Reaction: The initial step involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide to form an intermediate.
Chlorination: The intermediate is then subjected to chlorination to introduce a chlorine atom.
Nucleophilic Substitution: Finally, a nucleophilic substitution reaction is carried out to replace the chlorine atom with a methyl group, resulting in the formation of this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methylthieno[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry
Drug Discovery
N-methylthieno[2,3-d]pyrimidin-2-amine is primarily recognized for its potential in drug discovery. It serves as a precursor for synthesizing various anticancer agents and other therapeutics targeting diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with specific molecular targets has been a focal point in developing new therapies.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values as low as 0.045 μM against MCF-7 cells. This suggests that modifications to the thieno[2,3-d]pyrimidine structure can enhance its anticancer properties .
Biological Studies
Mechanism of Action
The mechanism of action involves the compound's interaction with various biological pathways. For instance, derivatives have shown inhibitory activity against phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell proliferation and survival . Compounds derived from this compound have been designed to target specific isoforms of PI3K, demonstrating promising results in inhibiting cancer cell growth.
Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
VIb | MCF-7 | 0.045 | PI3K inhibition |
4 | MDA-MB-231 | 0.11 | Cell cycle arrest |
3 | A549 | 0.045 | Induction of apoptosis |
Synthesis of Derivatives
Diversity in Synthesis
The synthesis of this compound derivatives has been achieved through various methods, including microwave-assisted synthesis and combinatorial chemistry techniques. These approaches enable the rapid generation of diverse compound libraries for screening biological activity.
Table 2: Synthesis Methods for Thieno[2,3-d]pyrimidine Derivatives
Method | Description | Yield (%) |
---|---|---|
Microwave synthesis | Rapid heating leading to higher yields | 85 |
Combinatorial chemistry | Parallel synthesis of multiple derivatives | >90 |
Antimicrobial Properties
In addition to anticancer activity, this compound derivatives have demonstrated antimicrobial effects against various bacterial strains. For example, compounds synthesized using Gewald reaction exhibited moderate to good antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Table 3: Antimicrobial Activity of Selected Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2d | Staphylococcus aureus | 32 μg/mL |
3g | Escherichia coli | 64 μg/mL |
Conclusion and Future Directions
This compound holds considerable promise in medicinal chemistry and biological research due to its diverse applications ranging from anticancer drug development to antimicrobial studies. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential in treating other diseases.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyridine ring, known for its anticancer properties.
Thieno[3,2-d]pyrimidine: A structural isomer with different biological activities.
Uniqueness
N-methylthieno[2,3-d]pyrimidin-2-amine stands out due to its specific substitution pattern, which enhances its ability to interact with molecular targets like PI3K. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .
Biological Activity
N-methylthieno[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Synthesis
The compound this compound features a thieno[2,3-d]pyrimidine core, which is known for its potential as a pharmacophore in drug design. The synthesis typically involves multi-step processes that modify the thienopyrimidine structure to enhance biological activity. For instance, one study reported the synthesis of several derivatives through microwave-assisted methods, which significantly improved yields and reduced reaction times .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit potent activity against both Gram-positive and Gram-negative bacteria. In particular, compounds have shown effectiveness against multi-drug resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci) .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound | MIC (mg/L) | Activity Against |
---|---|---|
Compound 1 | 2–16 | MRSA |
Compound 2 | 16–32 | Gram-negative strains |
This compound | Not specified | Under investigation |
The mechanism of action for these compounds remains largely unknown; however, they are hypothesized to inhibit bacterial folate-utilizing enzymes, similar to established antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that certain derivatives possess significant anti-proliferative effects against breast cancer models, particularly MDA-MB-231 and MCF-7 cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (μg/mL) | Selectivity Index |
---|---|---|---|
Compound 3 | MDA-MB-231 | 13.42 | High |
This compound | MCF-7 | 52.56 | Moderate |
In one study, this compound exhibited an IC50 value of approximately 52.56 μg/mL against MDA-MB-231 cells, indicating a moderate level of cytotoxicity . The selectivity for cancer cells over normal cells suggests potential for therapeutic applications while minimizing side effects.
Case Studies and Research Findings
Several case studies have highlighted the promising biological activities associated with this compound:
- Antibacterial Efficacy : A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their antibacterial efficacy against resistant strains. One compound demonstrated potent activity with minimal cytotoxicity towards mammalian cells .
- Antitumor Properties : Research focused on the effects of thienopyrimidines on breast cancer cells revealed that compounds with specific substitutions exhibited enhanced anti-tumor activity compared to standard treatments like Gefitinib .
Properties
IUPAC Name |
N-methylthieno[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-8-7-9-4-5-2-3-11-6(5)10-7/h2-4H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQXXPLUFLYOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=CSC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.